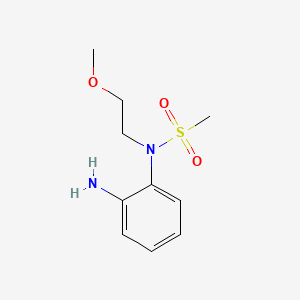
N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide is a sulfonamide compound with potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a methanesulfonamide group attached to an amino-substituted phenyl and a methoxyethyl group. These structural components may influence its biological properties, making it a subject of interest in drug development.
The primary mechanism of action for sulfonamide compounds, including this compound, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, sulfonamides disrupt bacterial growth and replication, leading to bactericidal effects. This mechanism positions sulfonamides as potential antibiotics against various bacterial infections.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's structure may contribute to its ability to penetrate bacterial cell walls effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
- Synergistic Effects with Other Antibiotics : Another case study explored the synergistic effects of this compound when combined with other antibiotics such as penicillin. The combination therapy demonstrated enhanced antibacterial activity, suggesting that this compound could be used to augment existing antibiotic treatments .
Toxicity and Safety Profile
While the biological activity is promising, it is crucial to assess the toxicity and safety profile of this compound. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects in vivo.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over other sulfonamides, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| N-(2-Nitrophenyl)methanesulfonamide | Nitro group enhances reactivity | Moderate against Gram-positive bacteria |
| N-(4-Aminophenyl)-N-methylmethanesulfonamide | Methyl substitution affects solubility | Limited spectrum |
| This compound | Methoxyethyl group enhances lipophilicity | Broad-spectrum activity |
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-8-7-12(16(2,13)14)10-6-4-3-5-9(10)11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISQPJWKMMTCIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=CC=CC=C1N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














